4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
説明
特性
IUPAC Name |
N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEODFVHKQLNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a lead compound for drug development.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- A triazole ring known for its biological activity.
- A pyridazine moiety , which enhances interaction with biological targets.
- A piperazine carbonyl , contributing to its pharmacological properties.
- A benzenesulfonamide group , which is critical for its inhibitory effects on various enzymes.
Carbonic Anhydrase Inhibition
Recent studies have shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms hCA I , hCA II , hCA IX , and hCA XII . The compound has demonstrated moderate to high potency against these isoforms, which are implicated in tumor progression and other pathological conditions. For instance:
- Inhibition constants () for selected derivatives ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating promising selectivity and potency .
Anticancer Activity
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:
- The compound exhibited selective cytotoxicity towards Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines. Notably, certain analogs demonstrated reduced toxicity towards normal cell lines, suggesting a favorable therapeutic index .
Case Studies
- Study on Selective Cytotoxicity :
-
Molecular Docking Studies :
- Molecular docking simulations revealed that the compound binds effectively within the active sites of target enzymes, facilitating interactions that enhance its inhibitory effects on carbonic anhydrases. This binding is crucial for understanding the structure-activity relationship (SAR) of these compounds .
Data Tables
| Compound | Target Isoform | (nM) | Cell Line Tested | IC50 (μM) |
|---|---|---|---|---|
| 7a | hCA I | 47.1 | Hep3B | 5.0 |
| 7d | hCA II | 35.9 | A549 | 3.5 |
| 7o | hCA IX | 170.0 | L929 | >10 |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogues, focusing on molecular features, bioactivity, and physicochemical properties.
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights
- Triazole-Piperazine Synergy: The target compound’s triazole-piperazine motif aligns with ’s fluconazole derivatives, where piperazine side chains enhance antifungal potency by optimizing steric and electronic interactions with fungal cytochrome P450 enzymes .
- Sulfonamide Modifications : Unlike ’s sulfonamide derivatives (e.g., compound 11), which lack dimethyl groups, the N,N-dimethyl substitution in the target compound may reduce polarity, enhancing blood-brain barrier penetration or tissue distribution .
- Heterocyclic Diversity : The pyridazine core contrasts with quinazoline () or benzoxazin () scaffolds, which exhibit varied bioactivity profiles. For example, quinazoline-triazole hybrids show moderate antibacterial activity (50–70% inhibition at 50 µg/mL), while benzoxazin-piperazine derivatives may target bacterial gyrase .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The dimethylbenzenesulfonamide group likely increases logP compared to unsubstituted sulfonamides (e.g., ’s compound 11, logP ~1.5), aligning with ’s observation that lipophilicity correlates with antifungal potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
